3-Bromo-4-iodophenacylamine hydrochloride
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Overview
Description
3-Bromo-4-iodophenacylamine hydrochloride is a chemical compound with the molecular formula C8H7BrIN.HCl. It is known for its unique structure, which includes both bromine and iodine atoms attached to a phenacylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodophenacylamine hydrochloride typically involves a multi-step process. One common method is the halogenation of phenacylamine derivatives. The process begins with the bromination of phenacylamine to introduce the bromine atom, followed by iodination to add the iodine atom. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodophenacylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-Bromo-4-iodophenacylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows the compound to participate in various chemical reactions, which can modify biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chlorophenacylamine hydrochloride
- 3-Bromo-4-fluorophenacylamine hydrochloride
- 3-Bromo-4-methylphenacylamine hydrochloride
Uniqueness
3-Bromo-4-iodophenacylamine hydrochloride is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated phenacylamine derivatives.
Properties
Molecular Formula |
C8H8BrClINO |
---|---|
Molecular Weight |
376.41 g/mol |
IUPAC Name |
2-amino-1-(3-bromo-4-iodophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7BrINO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3H,4,11H2;1H |
InChI Key |
SHXCNZKWJORLHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)Br)I.Cl |
Origin of Product |
United States |
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